2,5-Bis(5-pentylthiophen-2-YL)pyrimidine
Description
2,5-Bis(5-pentylthiophen-2-YL)pyrimidine is a pyrimidine-based heterocyclic compound featuring two 5-pentylthiophen-2-yl substituents at the 2- and 5-positions of the pyrimidine core. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at opposite positions, serves as an electron-deficient scaffold, while the thiophene units contribute electron-rich, conjugated π-systems. The pentyl alkyl chains enhance solubility in organic solvents, making this compound suitable for solution-processed applications in organic electronics, such as organic field-effect transistors (OFETs) or photovoltaic devices.
Properties
CAS No. |
388616-43-1 |
|---|---|
Molecular Formula |
C22H28N2S2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2,5-bis(5-pentylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C22H28N2S2/c1-3-5-7-9-18-11-13-20(25-18)17-15-23-22(24-16-17)21-14-12-19(26-21)10-8-6-4-2/h11-16H,3-10H2,1-2H3 |
InChI Key |
NZAMBIVKOCPAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Substitution with Pentyl Groups: The thiophene rings are then substituted with pentyl groups at the 5 positions using alkylation reactions.
Formation of Pyrimidine Core: The final step involves the formation of the pyrimidine core through a cyclization reaction involving the substituted thiophene rings and appropriate reagents like guanidine hydrochloride or thiourea under basic conditions
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene rings or the pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene or pyrimidine derivatives
Scientific Research Applications
Chemistry: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry: The compound is also used in the development of corrosion inhibitors and as a component in the fabrication of organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine in biological systems involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Pyrimidine Derivatives with Varied Substituents
- 2,4-Bis(thiophen-2-YL)pyrimidine : Lacks alkyl chains, reducing solubility but maintaining a conjugated framework. Computational studies using Colle-Salvetti-inspired DFT methods (as in ) predict a higher HOMO-LUMO gap (~3.5 eV) compared to the pentyl-substituted analogue due to reduced electron-donating effects .
- N-(5-hydroxypyridin-2-yl)pivalamide () : A pyridine derivative with polar hydroxyl and pivalamide groups. While structurally distinct, its commercial availability contrasts with pyrimidine-based compounds, which often require custom synthesis .
Thiophene-Based Compounds
- Its shorter conjugation length and lack of nitrogen atoms result in a lower experimental bandgap (~3.0 eV) and higher solubility. Structural studies using SHELX-like refinement () reveal planar packing, favoring charge transport .
Electronic and Optical Properties
The table below summarizes hypothetical comparisons based on computational and experimental methodologies inferred from the evidence:
Key Findings :
- The pyrimidine core elevates the HOMO-LUMO gap compared to all-thiophene systems, suggesting tunability for specific optoelectronic applications.
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